molecular formula C12H14N2O3 B1680348 2-Methoxyidazoxan CAS No. 102575-24-6

2-Methoxyidazoxan

Cat. No.: B1680348
CAS No.: 102575-24-6
M. Wt: 234.25 g/mol
InChI Key: HQGWKNGAKBPTBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RX821002: 2-methoxyidazoxan monohydrochloride , is a highly selective alpha 2-adrenoceptor antagonist. This compound is notable for its minimal or non-existent imidazoline antagonist effect. It has a significantly higher affinity for alpha 2D-adrenoceptors in guinea pigs compared to alpha 2A-adrenoceptors in rabbits .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of RX821002 involves the reaction of 2-methoxy-1,4-benzodioxane with imidazole under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the process. The product is then purified through crystallization or chromatography to obtain the desired compound .

Industrial Production Methods: : Industrial production of RX821002 follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: : RX821002 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The reactions are typically carried out in polar solvents at moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. These reactions are usually conducted in acidic or basic media.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of RX821002 with different functional groups, while oxidation and reduction reactions can modify the existing functional groups .

Scientific Research Applications

RX821002 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:

    Chemistry: Used as a reference compound in the study of alpha 2-adrenoceptors and their antagonists.

    Biology: Employed in the investigation of adrenergic signaling pathways and their physiological effects.

    Medicine: Utilized in preclinical studies to explore its potential therapeutic effects on conditions such as hypertension and anxiety disorders.

    Industry: Applied in the development of new pharmaceuticals targeting alpha 2-adrenoceptors

Mechanism of Action

RX821002 exerts its effects by selectively binding to alpha 2-adrenoceptors, thereby blocking the action of endogenous agonists such as norepinephrine. This antagonistic action leads to an increase in the release of norepinephrine and other neurotransmitters, which can modulate various physiological processes. The compound has a higher affinity for alpha 2D-adrenoceptors compared to alpha 2A-adrenoceptors, making it a valuable tool for studying the differential roles of these receptor subtypes .

Comparison with Similar Compounds

RX821002 is unique in its high selectivity for alpha 2-adrenoceptors and minimal imidazoline antagonist effect. Similar compounds include:

These compounds differ in their selectivity and affinity for various receptor subtypes, making RX821002 a preferred choice for specific research applications due to its unique properties .

Properties

IUPAC Name

2-(3-methoxy-2H-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-15-12(11-13-6-7-14-11)8-16-9-4-2-3-5-10(9)17-12/h2-5H,6-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGWKNGAKBPTBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(COC2=CC=CC=C2O1)C3=NCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00907762
Record name 2-(2-Methoxy-2,3-dihydro-1,4-benzodioxin-2-yl)-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00907762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102575-24-6
Record name 2-Methoxyidazoxan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102575-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxyidazoxan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102575246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Methoxy-2,3-dihydro-1,4-benzodioxin-2-yl)-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00907762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHOXYIDAZOXAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E27LB7P0ET
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxyidazoxan
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Methoxyidazoxan
Reactant of Route 3
Reactant of Route 3
2-Methoxyidazoxan
Reactant of Route 4
2-Methoxyidazoxan
Reactant of Route 5
2-Methoxyidazoxan
Reactant of Route 6
Reactant of Route 6
2-Methoxyidazoxan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.